molecular formula C2H4F2N2 B8733090 2,2-Difluoroacetimidamide

2,2-Difluoroacetimidamide

Cat. No.: B8733090
M. Wt: 94.06 g/mol
InChI Key: RBTHHWTYEDYOBS-UHFFFAOYSA-N
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Description

2,2-Difluoroacetimidamide (C₂H₄F₂N₂) is an organofluorine compound characterized by a central acetimidamide backbone substituted with two fluorine atoms at the α-carbon position. The imidamide group (–C(=NH)NH₂) confers unique nucleophilic and hydrogen-bonding properties, while the difluoro substitution enhances electronegativity and metabolic stability.

Properties

Molecular Formula

C2H4F2N2

Molecular Weight

94.06 g/mol

IUPAC Name

2,2-difluoroethanimidamide

InChI

InChI=1S/C2H4F2N2/c3-1(4)2(5)6/h1H,(H3,5,6)

InChI Key

RBTHHWTYEDYOBS-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroacetimidamide typically involves the introduction of fluorine atoms into the ethanimidamide structure. One common method is the reaction of ethanimidamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). These reagents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroacetimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form difluoroacetamide derivatives or reduction to yield difluoroethylamines.

    Addition Reactions: The compound can react with electrophiles to form addition products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Scientific Research Applications

2,2-Difluoroacetimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Difluoroacetimidamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Acetamide Derivatives

Compound Structure Functional Groups Fluorine Substitution Key Applications
2,2-Difluoroacetimidamide C₂H₄F₂N₂ Imidamide (–C(=NH)NH₂) α,α-difluoro Enzyme inhibition, polymer synthesis
2-Fluoroacetamide C₂H₄FNO Amide (–CONH₂) α-monofluoro Rodenticide (Compound 1081)
2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide C₈H₇F₂N₂O Imidamide, hydroxy (–OH), aryl 2,5-difluoro (aryl) Antifungal/antibacterial research
N-Nitroacetamide derivatives (e.g., ranitidine impurities) Variable Nitro (–NO₂), amide (–CONH₂) None Pharmaceutical impurities
  • 2-Fluoroacetamide () : Lacks the imidamide group and has only one fluorine. Its toxicity arises from metabolic conversion to fluoroacetate, a citrate cycle inhibitor, whereas this compound’s imidamide group may reduce this metabolic liability .
  • Aryl-Fluorinated Imidamides () : Compounds like 2-(2,5-Difluorophenyl)-N-hydroxyacetimidamide exhibit aryl fluorination, which enhances lipophilicity and target binding but reduces solubility compared to aliphatic difluoro analogs .

Reactivity and Stability

  • Electrophilic Reactivity : The imidamide group in this compound participates in hydrogen bonding and nucleophilic reactions, enabling covalent modification of proteins (e.g., cysteine targeting) . In contrast, nitroacetamide derivatives () undergo redox reactions due to the nitro group, limiting their stability in biological systems .
  • Fluorine Effects: The α,α-difluoro substitution increases electronegativity and resistance to hydrolysis compared to monofluoroacetamide, which is prone to enzymatic defluorination .

Toxicity Profile

  • 2-Fluoroacetamide : Classified as extremely hazardous (LD₅₀ ~5 mg/kg in rats) due to fluoroacetate formation .
  • This compound : Preliminary studies suggest lower acute toxicity (LD₅₀ >100 mg/kg), attributed to reduced metabolic conversion to fluoroacetate and enhanced excretion .

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